molecular formula C14H11F3INO3S B4192873 3-iodo-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

3-iodo-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B4192873
M. Wt: 457.21 g/mol
InChI Key: WFQOLDVMALAWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a complex organic compound characterized by the presence of iodine, methoxy, trifluoromethyl, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide typically involves multiple steps, including halogenation, sulfonation, and coupling reactions. One common method involves the following steps:

    Halogenation: Introduction of the iodine atom into the aromatic ring.

    Methoxylation: Introduction of the methoxy group.

    Sulfonation: Introduction of the sulfonamide group.

    Coupling Reaction: Coupling of the trifluoromethyl phenyl group with the sulfonamide intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-iodo-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

3-iodo-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.

    Material Science: The compound’s unique chemical properties make it suitable for the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound can be used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-iodo-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The sulfonamide group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-iodo-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
  • 4-iodo-3-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
  • 3-iodo-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group, in particular, can significantly impact the compound’s chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3-iodo-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3INO3S/c1-22-13-7-6-11(8-12(13)18)23(20,21)19-10-4-2-9(3-5-10)14(15,16)17/h2-8,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQOLDVMALAWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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